2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid

Description

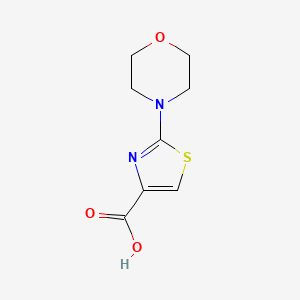

Molecular Architecture and Stereochemical Features

The molecular architecture of this compound is characterized by its distinctive heterobicyclic structure, which incorporates both nitrogen and sulfur heteroatoms within a complex ring system. The compound possesses a molecular formula of C₈H₁₀N₂O₃S and a molecular weight of 214.24 grams per mole, establishing it as a moderately sized organic molecule with significant structural complexity. The thiazole ring serves as the central scaffold, featuring a five-membered heterocyclic structure containing one sulfur atom and one nitrogen atom positioned at the 1 and 3 positions respectively.

The morpholine substituent attached to the 2-position of the thiazole ring introduces additional stereochemical considerations due to the conformational flexibility inherent in six-membered saturated heterocycles. Morpholine exists primarily in chair conformations, with the equatorial chair conformation being the most stable form according to recent spectroscopic studies. The conformational preference of morpholine has been precisely determined through advanced mass spectrometric techniques, revealing that the chair-equatorial conformer is more stable than the chair-axial conformer by approximately 109 ± 4 wavenumbers. This conformational stability directly influences the overall three-dimensional structure of the thiazole derivative.

The carboxylic acid functional group positioned at the 4-position of the thiazole ring provides a crucial site for hydrogen bonding and electronic interactions. The carboxyl group exhibits typical planar geometry with the carbon-oxygen double bond length and carbon-oxygen single bond length following standard carboxylic acid parameters. The SMILES notation for this compound is represented as OC(=O)C1=CSC(=N1)N1CCOCC1, which clearly delineates the connectivity pattern between the morpholine ring and the thiazole carboxylic acid core.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S | |

| Molecular Weight | 214.24 g/mol | |

| CAS Registry Number | 906353-04-6 | |

| PubChem CID | 24229698 | |

| InChI Key | JXQGQYNBVNKCAK-UHFFFAOYSA-N |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple heteroatoms. The parent ring system is identified as 1,3-thiazole, which serves as the fundamental structural unit for nomenclature purposes. The numbering system begins with the sulfur atom at position 1, followed by the carbon atom at position 2, the nitrogen atom at position 3, and continuing around the ring. This numbering convention establishes the carboxylic acid substituent at the 4-position and the morpholine substituent at the 2-position.

The morpholine substituent is designated as "morpholin-4-yl" to indicate its attachment through the nitrogen atom at the 4-position of the morpholine ring. This systematic naming approach ensures unambiguous identification of the substitution pattern and connectivity. Alternative names for this compound include 2-morpholinothiazole-4-carboxylic acid and 4-thiazolecarboxylic acid, 2-(4-morpholinyl), which reflect different approaches to the systematic nomenclature but refer to the identical chemical structure.

The compound also possesses several depositor-supplied synonyms that are commonly encountered in chemical databases and literature. These include this compound, 4-carboxy-2-(morpholin-4-yl)-1,3-thiazole, and 4-thiazolecarboxylic acid, 2-(4-morpholinyl). The multiplicity of naming conventions reflects the historical development of nomenclature systems and the various approaches used by different research groups and chemical suppliers.

The systematic name construction follows the hierarchical approach where the principal functional group (carboxylic acid) is identified first, followed by the parent heterocyclic system (thiazole), and finally the substituents (morpholine) are named according to their position and connectivity. This systematic approach ensures consistency across chemical databases and facilitates accurate communication within the scientific community.

Comparative Analysis of Isomeric Forms (4- versus 5-Carboxylic Acid Derivatives)

The positional isomerism between this compound and its 5-carboxylic acid analog represents a significant structural variation that profoundly influences the chemical and physical properties of these compounds. The 4-carboxylic acid derivative (CAS 906353-04-6) differs from the 5-carboxylic acid isomer (CAS 332345-29-6) solely in the position of the carboxyl functional group attachment to the thiazole ring. This positional difference creates distinct electronic environments and spatial arrangements that affect molecular reactivity and biological activity.

The 4-carboxylic acid isomer features the carboxyl group positioned adjacent to the sulfur atom of the thiazole ring, while the 5-carboxylic acid isomer places the carboxyl group adjacent to the nitrogen atom. This positional variation significantly alters the electronic distribution within the molecule due to the different electronegativity and polarizability characteristics of sulfur versus nitrogen atoms. The sulfur atom's larger size and lower electronegativity compared to nitrogen create distinct electronic effects on the adjacent carboxyl group in the 4-isomer.

Both isomers share identical molecular formulas (C₈H₁₀N₂O₃S) and molecular weights (214.24 g/mol), but exhibit different chemical identification numbers and physical properties. The 5-carboxylic acid derivative is registered under CAS number 332345-29-6 and PubChem CID 15475835, while maintaining the same morpholine substitution pattern at the 2-position of the thiazole ring. The SMILES notation for the 5-isomer is C1COCCN1C2=NC=C(S2)C(=O)O, reflecting the different connectivity pattern compared to the 4-isomer.

| Property | 4-Carboxylic Acid Isomer | 5-Carboxylic Acid Isomer |

|---|---|---|

| CAS Number | 906353-04-6 | 332345-29-6 |

| PubChem CID | 24229698 | 15475835 |

| MDL Number | MFCD09702410 | MFCD09966151 |

| InChI Key | JXQGQYNBVNKCAK-UHFFFAOYSA-N | NILKOMDINYFEEX-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=CSC(=N1)N1CCOCC1 | C1COCCN1C2=NC=C(S2)C(=O)O |

The structural differences between these isomers extend beyond simple positional variation to encompass fundamental changes in molecular geometry and electronic properties. The carboxyl group's proximity to different heteroatoms influences the acidity of the carboxylic acid function, with the sulfur-adjacent position potentially exhibiting different ionization characteristics compared to the nitrogen-adjacent position. These electronic differences may manifest in distinct chemical reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions.

Commercial availability data indicates that both isomers are accessible from chemical suppliers, with the 5-carboxylic acid derivative being offered by multiple vendors including Thermo Scientific and various specialty chemical companies. The 4-carboxylic acid isomer is similarly available from Fisher Scientific and other chemical suppliers, suggesting both compounds have found applications in research and development activities. The pricing and availability patterns for these isomers reflect their relative synthetic accessibility and market demand within the chemical research community.

Crystallographic Data and Conformational Analysis

The conformational characteristics of this compound are significantly influenced by the morpholine ring system's inherent flexibility and the electronic properties of the thiazole heterocycle. The morpholine component of the molecule exists primarily in chair conformations, with detailed spectroscopic studies revealing that the equatorial chair conformer represents the most thermodynamically stable arrangement. Advanced mass spectrometric techniques combined with theoretical calculations have established that the chair-equatorial conformer is more stable than the chair-axial conformer by 109 ± 4 wavenumbers, corresponding to approximately 1.31 ± 0.05 kilojoules per mole.

The conformational analysis of the morpholine ring system has been extensively studied using infrared resonant vacuum ultraviolet mass-analyzed threshold ionization spectroscopy, which provided unprecedented detail regarding the vibrational spectra of individual conformers. These investigations revealed that morpholine exhibits two primary conformational states: the chair-equatorial form where the nitrogen-hydrogen bond occupies an equatorial position, and the chair-axial form where this bond adopts an axial orientation. The experimental determination of adiabatic ionization energies for these conformers yielded values of 65,442 ± 4 wavenumbers for the chair-equatorial form and 65,333 ± 4 wavenumbers for the chair-axial form.

Theoretical conformational analysis using density functional theory methods has provided complementary insights into the structural preferences of morpholine-containing compounds. These computational studies have confirmed that the equatorial chair conformation represents the global minimum energy structure, with the axial chair conformation serving as a higher-energy conformational state. The theoretical calculations have also identified specific vibrational modes associated with each conformer, including carbon-hydrogen stretching vibrations and nitrogen-hydrogen bending modes that serve as diagnostic markers for conformational assignment.

The thiazole ring system in this compound adopts a planar geometry characteristic of aromatic five-membered heterocycles. The planarity of the thiazole ring is maintained through delocalization of π-electrons across the nitrogen-carbon-sulfur framework, which restricts conformational flexibility within this portion of the molecule. The carboxylic acid functional group typically adopts a coplanar arrangement with the thiazole ring to maximize conjugation between the carbonyl π-system and the aromatic ring electrons.

| Conformational Parameter | Chair-Equatorial | Chair-Axial | Energy Difference |

|---|---|---|---|

| Adiabatic Ionization Energy | 65,442 ± 4 cm⁻¹ | 65,333 ± 4 cm⁻¹ | 109 ± 4 cm⁻¹ |

| Relative Stability | Most Stable | Less Stable | 1.31 ± 0.05 kJ/mol |

| Population Ratio (298 K) | Major Conformer | Minor Conformer | ~3:1 |

The crystallographic characterization of related thiazole carboxylic acid derivatives has provided structural insights that can be extrapolated to understand the solid-state behavior of this compound. While specific crystal structure data for this exact compound was not identified in the available literature, related structures suggest that intermolecular hydrogen bonding between carboxylic acid groups and morpholine nitrogen atoms likely plays a crucial role in determining crystal packing arrangements. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for complex three-dimensional network formation in the crystalline state.

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c11-7(12)6-5-14-8(9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGQYNBVNKCAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640403 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906353-04-6 | |

| Record name | 2-(4-Morpholinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906353-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method includes the Michael addition of morpholine to α-bromoacrylic acid esters, followed by cyclization to form the thiazole ring . The reaction is usually carried out in solvents like dichloromethane or chloroform, with the addition of bases such as triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, maintaining stringent control over reaction conditions, such as temperature and pH, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Scientific Research Applications

Chemistry

2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various catalytic processes.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly in modulating pathways related to inflammation and cancer. Studies have shown that it can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammatory responses and tumor progression. The mechanism involves the formation of hydrogen bonds with critical amino acids in the enzyme's active site.

Medicine

In medicinal chemistry, this compound is explored for its anti-inflammatory and antimicrobial properties . Research indicates that it exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics. Additionally, its anticancer properties have been highlighted in studies where it demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Industry

The compound is utilized in the development of advanced materials , including polymers and catalysts. Its structural properties enable it to participate in diverse chemical reactions, enhancing the performance characteristics of materials used in various industrial applications.

Antimicrobial Activity

Research has shown that this compound effectively inhibits bacterial growth. For instance:

- Staphylococcus aureus and Escherichia coli were tested, revealing potent antibacterial activity with minimal inhibitory concentrations (MIC) significantly lower than conventional antibiotics.

Anticancer Properties

The compound's anticancer potential is notable:

- In vitro assays indicated that it induces apoptosis in cancer cells through caspase activation pathways. This suggests its viability as a chemotherapeutic agent.

Case Studies

Several studies illustrate the effectiveness of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated potent antibacterial activity against Staphylococcus aureus and E. coli |

| Cytotoxicity Against Cancer Cells | Induced apoptosis in MCF-7 and A549 cells; effective at low IC50 values compared to doxorubicin |

Synthesis and Derivatives

Various synthetic pathways have been developed for producing this compound. These typically involve:

- Michael Addition : Morpholine reacts with α-bromoacrylic acid esters.

- Cyclization : Formation of the thiazole ring under controlled conditions to optimize yield and purity.

Derivatives of this compound have also been synthesized to enhance biological activities, providing avenues for further research and application development .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) by forming hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to reduced inflammation and pain, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous thiazole-4-carboxylic acid derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Research Findings

AgrA Inhibition :

- Both This compound and 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid bind to the DNA-binding domain of AgrA, a quorum-sensing regulator in Staphylococcus aureus. However, the morpholine derivative’s polar substituent may reduce membrane permeability compared to the lipophilic methylphenyl analog .

- Docking studies indicate comparable binding energies (-4.1 kcal/mol) for both compounds, but the methylphenyl variant shows higher experimental efficacy in suppressing virulence factors .

Impact of Substituent Position :

- 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (ortho-chloro) exhibits distinct antimicrobial activity compared to its para-chloro analog due to steric and electronic effects .

Role of Heterocyclic Moieties :

- The morpholine ring in This compound provides conformational flexibility and hydrogen-bonding sites, which are absent in rigid analogs like 2-(1H-imidazol-2-yl)-1,3-thiazole-4-carboxylic acid .

Biological Applications: Ala-Tzl-Ca is integrated into cyanobacterial antiplasmodial peptides, leveraging its aminoethyl group for target specificity . Trifluoromethyl-substituted derivatives (e.g., 2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid) demonstrate improved pharmacokinetic profiles in preclinical studies .

Biological Activity

2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring and a thiazole ring, which contribute to its unique pharmacological properties. Research indicates its potential applications in drug development, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 186.24 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile candidate for further modifications in drug design .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In studies against various bacterial strains, it demonstrated effective inhibition comparable to standard antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values indicate strong activity, with some derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The binding occurs through hydrogen bonds with key amino acids in the enzyme's active site .

Case Studies

Several studies have illustrated the effectiveness of this compound:

- Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli, revealing potent antibacterial activity with minimal inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Synthesis and Derivatives

Various synthetic pathways have been explored to produce this compound and its derivatives. These methods often involve the reaction of morpholine with thiazole precursors under controlled conditions to optimize yield and purity . The synthesis of derivatives has led to compounds with enhanced biological activities.

Q & A

What are the common synthetic routes for 2-Morpholin-4-yl-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is typically synthesized via cyclocondensation of substituted thioamides with α-haloketones or via post-functionalization of preformed thiazole cores. For example, analogous thiazole-carboxylic acids are synthesized by refluxing a mixture of 3-formyl-indole derivatives with 2-thioxothiazolidinone in acetic acid and sodium acetate, followed by recrystallization . Adjusting solvent polarity (e.g., acetic acid vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents can significantly impact yield (reported 60–85%) and purity (>95% after recrystallization) .

How can X-ray crystallography and SHELX software be utilized to resolve structural ambiguities in derivatives of this compound?

Advanced Research Question

SHELX programs (e.g., SHELXL, SHELXS) are critical for refining crystal structures, particularly when dealing with twinned crystals or high-resolution data. For morpholine-containing heterocycles, hydrogen bonding between the morpholine oxygen and carboxylic acid group can create complex packing patterns. SHELXL’s robust parameterization handles disordered morpholine rings and thermal motion artifacts, enabling precise determination of bond angles and torsional conformations . Comparative analysis with similar structures (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid, CAS 7113-10-2) can validate crystallographic data .

What analytical techniques are recommended for characterizing the stability of this compound under varying pH and temperature conditions?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for assessing purity (>98%) and stability. For pH stability studies, incubate the compound in buffers (pH 2–12) at 25–60°C and monitor degradation via LC-MS. Thermal gravimetric analysis (TGA) can determine decomposition temperatures (e.g., analogs like 2-bromo-thiazole-4-carboxylic acid decompose at ~350°C) . NMR (¹H/¹³C) is critical for tracking protonation states of the morpholine and carboxylic acid groups under acidic/basic conditions .

How do structural modifications at the 4-carboxylic acid position affect the compound’s pharmacological activity?

Advanced Research Question

Derivatization of the carboxylic acid group (e.g., esterification, amidation) alters bioavailability and target binding. For instance, methyl ester analogs of related thiazole-carboxylic acids show enhanced cell permeability but reduced enzymatic inhibition compared to free acids . Computational docking studies (using AutoDock Vina) suggest that the deprotonated carboxylate interacts with cationic residues (e.g., lysine or arginine) in enzyme active sites, while morpholine contributes to solubility and π-stacking . Pharmacological assays (e.g., kinase inhibition) should compare IC₅₀ values of derivatives to establish structure-activity relationships .

What strategies mitigate contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question

Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Prodrug Design : Converting the carboxylic acid to a tert-butyl ester improves plasma half-life .

- Formulation Optimization : Nanoemulsions or cyclodextrin complexes enhance solubility (e.g., analogs like 5-(2-fluorophenyl)-2-methyl-thiazole-4-carboxylic acid show 3× higher bioavailability in PEG-400 solutions) .

- Metabolite Tracking : Use radiolabeled (¹⁴C) compounds and LC-MS/MS to identify active metabolites in serum .

How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing carboxylic acid group activates the thiazole ring toward nucleophilic attack at the 2- or 5-positions. Solvent effects (PCM model) and transition-state analysis (IRC) predict regioselectivity and kinetic barriers . Experimental validation via SNAr reactions with amines or thiols can confirm computational predictions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Basic Research Question

Key challenges include:

- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (acetic acid/water mixtures) or fractional distillation .

- Byproduct Control : Optimize stoichiometry to minimize dimerization (e.g., via real-time FTIR monitoring of reaction progress) .

- Safety : Morpholine derivatives may form explosive peroxides; implement inert atmospheres (N₂) and low-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.